![molecular formula C22H21Cl2NO2 B4019420 N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019420.png)
N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Description
Synthesis Analysis
The synthesis of N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide and related compounds involves complex organic reactions. Although the specific synthesis of this compound is not directly detailed in available literature, research on similar compounds provides insights into potential methods. For example, compounds with chlorophenyl and naphthyl groups have been synthesized through reactions involving raw materials such as chlorophenylmethylbutyric acid and pyridin-2-methylanamine, indicating the use of condensation reactions and single-crystal X-ray diffraction analysis for structure determination (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide has been elucidated using techniques such as single-crystal X-ray diffraction. These analyses reveal details about the crystal structure, including space group, molecular dimensions, and intermolecular hydrogen bonding, which stabilizes the crystal structure and influences the compound's physical properties and reactivity (Xue Si, 2009).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO2/c1-13(2)11-20(27)25-22(17-9-8-15(23)12-18(17)24)21-16-6-4-3-5-14(16)7-10-19(21)26/h3-10,12-13,22,26H,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRNBUTVWGGSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=C(C=C(C=C1)Cl)Cl)C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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